5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one 5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
Brand Name: Vulcanchem
CAS No.: 21303-42-4
VCID: VC0187250
InChI: InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3
SMILES: CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O
Molecular Formula: C15H12N4O3
Molecular Weight: 296.28 g/mol

5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one

CAS No.: 21303-42-4

Main Products

VCID: VC0187250

Molecular Formula: C15H12N4O3

Molecular Weight: 296.28 g/mol

5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one - 21303-42-4

CAS No. 21303-42-4
Product Name 5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
Molecular Formula C15H12N4O3
Molecular Weight 296.28 g/mol
IUPAC Name 5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol
Standard InChI InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3
Standard InChIKey IWWOLVFTTHYLPD-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-]
SMILES CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O
Canonical SMILES CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O
PubChem Compound 3632950
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator